11-(Methacryloylamino)undecanoic acid

概要

説明

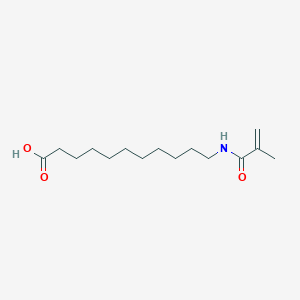

11-(Methacryloylamino)undecanoic acid is an organic compound with the molecular formula C₁₅H₂₇NO₃. It is a derivative of undecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methacryloylamino group. This compound is known for its applications in polymer chemistry and material science due to its ability to form polymers with unique properties.

準備方法

Synthetic Routes and Reaction Conditions

11-(Methacryloylamino)undecanoic acid can be synthesized through the reaction of 10-aminodecanoic acid with methacryloyl chloride. The reaction typically involves the following steps:

Preparation of 10-aminodecanoic acid: This can be achieved through the reduction of 10-nitrodecanoic acid.

Reaction with methacryloyl chloride: The 10-aminodecanoic acid is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.

化学反応の分析

Types of Reactions

11-(Methacryloylamino)undecanoic acid undergoes various chemical reactions, including:

Polymerization: The methacryloyl group can undergo free radical polymerization to form polymers.

Substitution Reactions: The amino group can participate in substitution reactions with various electrophiles.

Hydrolysis: The ester bond in the methacryloyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.

Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.

Major Products Formed

Polymerization: Polymers with methacryloyl side chains.

Substitution Reactions: Substituted derivatives of this compound.

Hydrolysis: Methacrylic acid and 11-aminoundecanoic acid.

科学的研究の応用

11-(Methacryloylamino)undecanoic acid has a wide range of applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as hydrophobicity or biocompatibility.

Material Science: Incorporated into materials to enhance their mechanical properties or to introduce functional groups.

Biology and Medicine: Used in the development of drug delivery systems and biomedical devices due to its biocompatibility.

Industry: Employed in the production of coatings, adhesives, and sealants.

作用機序

The mechanism of action of 11-(Methacryloylamino)undecanoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The methacryloyl group can participate in free radical polymerization, leading to the formation of polymers with unique mechanical and chemical properties. These polymers can interact with biological systems or materials, providing specific functionalities such as drug delivery or surface modification.

類似化合物との比較

Similar Compounds

11-Aminoundecanoic acid: A precursor in the synthesis of 11-(Methacryloylamino)undecanoic acid.

Methacrylic acid: Shares the methacryloyl group but lacks the long aliphatic chain.

Undecanoic acid: The parent compound without the methacryloylamino group.

Uniqueness

This compound is unique due to the presence of both a long aliphatic chain and a methacryloyl group. This combination allows it to form polymers with specific properties that are not achievable with other similar compounds. The long aliphatic chain provides hydrophobicity and flexibility, while the methacryloyl group enables polymerization and cross-linking.

生物活性

11-(Methacryloylamino)undecanoic acid (MUA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of drug delivery and biomaterials. This compound features a methacryloyl group, which enhances its reactivity and allows for various polymerization processes, making it suitable for applications in biomedicine and materials science.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₂₇NO₃, and it possesses a molecular weight of approximately 271.39 g/mol. The structural formula includes a long undecanoic acid chain, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇NO₃ |

| Molecular Weight | 271.39 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that MUA exhibits significant antimicrobial activity. Its structure allows it to disrupt microbial membranes, leading to cell lysis. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers at [source], MUA was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antimicrobial properties.

Cytotoxicity and Biocompatibility

The cytotoxic effects of MUA have been evaluated using various cell lines. It has been found to exhibit low cytotoxicity at therapeutic concentrations, making it a promising candidate for biomedical applications.

Table 2: Cytotoxicity Data of MUA on Different Cell Lines

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa | 150 |

| MCF-7 | 120 |

| NIH/3T3 | >200 |

Polymerization and Drug Delivery Applications

MUA can be polymerized to form hydrogels, which are useful in drug delivery systems. The methacryloyl group enables cross-linking under UV light or heat, allowing for the controlled release of therapeutic agents.

Research Findings

A study published in Macromolecular Chemistry and Physics explored the use of MUA-based hydrogels for the sustained release of anti-cancer drugs. The hydrogels demonstrated a release profile that could be modulated by altering the degree of cross-linking, indicating their potential use in targeted therapy .

The biological activity of MUA is attributed to its ability to interact with cellular membranes and proteins. The long hydrophobic chain facilitates membrane insertion, while the polar methacryloyl group can form hydrogen bonds with biological macromolecules.

Biochemical Pathways Affected

MUA has been shown to influence several biochemical pathways:

- Cellular Signaling : Modulates pathways related to inflammation and apoptosis.

- Enzyme Inhibition : Interferes with enzyme activities related to microbial metabolism.

特性

IUPAC Name |

11-(2-methylprop-2-enoylamino)undecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO3/c1-13(2)15(19)16-12-10-8-6-4-3-5-7-9-11-14(17)18/h1,3-12H2,2H3,(H,16,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRMFVZWFSDHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377343 | |

| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59178-93-7 | |

| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 11-(Methacryloylamino)undecanoic acid be modified to create novel polymers?

A1: this compound (1) can be readily esterified with various alcohols using lipase as a catalyst []. This allows for the incorporation of different functional groups into the molecule. For example, the research highlights the esterification of this compound with isobutyl alcohol, cyclohexanol, DL-menthol, cholesterol, testosterone, and 12-hydroxylauric acid []. These modifications can alter the properties of the resulting polymers, influencing factors such as hydrophobicity, flexibility, and biocompatibility. These diverse monomers can then undergo radical polymerization, yielding polymers with tailored characteristics suitable for various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。